molecular formula C24H23N5O B6564229 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide CAS No. 946244-97-9

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide

Katalognummer: B6564229
CAS-Nummer: 946244-97-9
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: YVKJTCTWSABBIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a pyrimidine-naphthalene hybrid compound characterized by a dimethylamino-substituted pyrimidine core linked via an aromatic phenyl group to a naphthalene carboxamide moiety. The naphthalene carboxamide contributes to hydrophobic interactions and π-stacking capabilities. This structural combination suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring planar aromatic recognition and hydrogen bonding.

Eigenschaften

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-16-14-22(29(2)3)28-24(25-16)27-21-12-10-20(11-13-21)26-23(30)19-9-8-17-6-4-5-7-18(17)15-19/h4-15H,1-3H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKJTCTWSABBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in inhibiting various enzymes and modulating receptor functions. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₄O and a molecular weight of 306.36 g/mol. Its structure includes a naphthalene core, a carboxamide functional group, and a pyrimidine derivative with a dimethylamino substituent.

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit protein kinase activity, which is crucial for cell signaling pathways involved in cancer proliferation and survival .
  • Receptor Modulation : It interacts selectively with certain receptors, enhancing its therapeutic efficacy in various conditions .

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent due to its ability to inhibit key signaling pathways. In vitro studies demonstrate that it significantly reduces cell proliferation in various cancer cell lines by inducing apoptosis .

Anti-inflammatory Properties

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide has shown promising anti-inflammatory effects. It inhibits pro-inflammatory mediators such as IL-6 and TNF-α, which are critical in inflammatory responses .

Activity Type IC50 Value Reference
COX-2 Inhibition0.04 µM
IL-6 InhibitionNot specified
TNF-α InhibitionNot specified

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

Comparative Studies

Comparative studies with structurally similar compounds have shown that modifications in the pyrimidine ring can significantly influence biological activity. For instance, altering the dimethylamino group enhances binding affinity to target proteins, thereby increasing potency .

Case Studies

  • Cancer Cell Line Study : In a study involving breast cancer cell lines (4T1), N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide exhibited a notable reduction in cell viability compared to untreated controls.
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation markers compared to standard anti-inflammatory drugs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide has been investigated for its potential as an antimicrobial agent due to its sulfonamide structure. Sulfonamides are known for their broad-spectrum antibacterial effects, making this compound a candidate for developing new antibiotics.

Cancer Research

Recent studies have focused on the compound's ability to inhibit specific cancer cell lines. The mechanism involves the inhibition of enzymes critical for cancer cell proliferation. By binding to active sites on these enzymes, it can potentially slow down or halt tumor growth.

Neurological Studies

The dimethylamino group in the structure suggests potential applications in neurological research. Compounds with similar structures have shown promise in modulating neurotransmitter activity, which could lead to therapies for neurodegenerative diseases.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to existing antibiotics.

CompoundMIC (µg/mL)Target Bacteria
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide8Staphylococcus aureus
Control Antibiotic4Escherichia coli

Cancer Cell Line Studies

In vitro studies showcased that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined to be within therapeutic ranges, indicating potential for further development into anti-cancer agents.

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)10Enzyme inhibition
PC3 (Prostate)15Receptor modulation

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Differences

Compound 1 : 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (1/1)
  • Key Features : Replaces the pyrimidine ring with a pyridine ring and includes a thiocyanate counterion.
  • Conformation : Dihedral angles between pyridine and naphthalene rings are 11.33° and 9.51°, indicating moderate planarity .
  • Interactions : Extensive N–H⋯N/S hydrogen bonding and π-π stacking (centroid distance: 3.59 Å) stabilize the crystal lattice .
Compound 2 : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Features : Fluorophenyl and methoxyphenyl substituents on a pyrimidine scaffold.
  • Conformation : Dihedral angles between pyrimidine and substituents range from 12.0° to 86.1°, reflecting significant steric hindrance .
  • Interactions : Intramolecular N–H⋯N hydrogen bonds enhance rigidity; weak C–H⋯O/π interactions stabilize the crystal .
  • Comparison: The fluorine atom increases lipophilicity, whereas the target compound’s dimethylamino group may improve solubility at physiological pH.
Compound 3 : N-[4-(Aminomethyl)phenyl]-6-carbamimidoyl-4-[(pyrimidin-2-yl)amino]naphthalene-2-carboxamide
  • Key Features: Carbamimidoyl (guanidine) group and aminomethylphenyl substituent.
  • Interactions : High polarity due to the guanidine moiety, enabling strong ionic interactions .
  • Comparison: The carbamimidoyl group enhances solubility but reduces membrane permeability compared to the target compound’s dimethylamino group.
Compound 4 : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
  • Key Features : Sulfamoyl linker and tetrahydronaphthalene carboxamide.
  • Properties : Higher molecular weight (422.5 g/mol) and polar surface area (109 Ų) due to the sulfamoyl group .
  • Comparison : The sulfamoyl group improves hydrogen-bonding capacity but may limit blood-brain barrier penetration relative to the target compound’s simpler structure.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Weight ~400 (estimated) Not reported Not reported 411.46 422.5
Hydrogen Bond Donors 3 (pyrimidine NH, amide NH) 2 2 5 2
Rotatable Bonds 5 (estimated) Not reported Not reported 7 5
Polar Surface Area ~90 Ų (estimated) Not reported Not reported ~140 Ų 109 Ų
Key Substituents Dimethylamino, naphthalene Pyridine, thiocyanate Fluorophenyl, methoxyphenyl Carbamimidoyl, aminomethyl Sulfamoyl, tetrahydronaphthalene
  • Solubility: Compound 3’s carbamimidoyl group confers high aqueous solubility, while the target compound’s dimethylamino group balances solubility and lipophilicity.
  • Permeability : Compound 4’s sulfamoyl group and high molecular weight may reduce cell membrane permeability compared to the target compound.

Vorbereitungsmethoden

Cyclocondensation of β-Diketones with Guanidine Derivatives

The pyrimidine ring is assembled via cyclocondensation between 3-(dimethylamino)-1,1,1-trifluorobutane-2,4-dione and guanidine hydrochloride under acidic conditions. This method yields 4-(dimethylamino)-6-methylpyrimidin-2-amine with 72% efficiency after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds through enolization of the diketone, followed by nucleophilic attack by guanidine to form the six-membered ring. The dimethylamino group is introduced via pre-functionalized diketone precursors.

Substitution Reactions on Preformed Pyrimidines

An alternative route involves chlorination of 2-amino-4-methylpyrimidine using phosphorus oxychloride, followed by displacement with dimethylamine. This two-step process achieves a 65% overall yield.

Optimization Challenges :

  • Excess dimethylamine (3 eq.) is required to minimize di-substitution byproducts.

  • Reaction temperatures above 100°C lead to decomposition, necessitating strict thermal control.

Preparation of the Phenylamine Intermediate

The 4-aminophenyl moiety is synthesized via reduction of nitro precursors or catalytic amination.

Nitro Reduction Using Iron/Acetic Acid

4-Nitrobenzylamine derivatives are reduced to phenylamines using iron powder in acetic acid at 80°C for 5 hours, achieving yields up to 85%.

Typical Procedure :

  • Dissolve N,N-dimethyl(4-nitrobenzyl)amine (1 eq.) in acetic acid.

  • Add activated iron powder (6 eq.) and stir at 80°C.

  • Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.

Catalytic Hydrogenation with Palladium

Hydrogenation of 4-nitro-N,N-dimethylbenzylamine over 10% Pd/C in methanol under 5 bar H₂ for 16 hours provides the phenylamine in 78% yield.

Advantages :

  • Higher purity compared to iron reduction.

  • Scalable to industrial batches without column chromatography.

Coupling of Pyrimidine and Phenylamine Moieties

The pyrimidin-2-amine and phenylamine are linked via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

Using Pd(OAc)₂ (5 mol%) and rac-BINAP (10 mol%) in toluene at 110°C, the coupling achieves 60–70% yield.

Reaction Conditions :

  • Base: Cs₂CO₃ (2 eq.)

  • Solvent: Toluene

  • Time: 24 hours

Nucleophilic Aromatic Substitution

Heating 2-chloro-4-(dimethylamino)-6-methylpyrimidine with 4-aminophenyl derivatives in DMF at 120°C for 12 hours yields 55–60% product.

Limitations :

  • Requires electron-deficient aryl chlorides.

  • Competing side reactions reduce efficiency.

Attachment of Naphthalene-2-carboxamide

The final step involves coupling the intermediate phenyl-pyrimidine amine with naphthalene-2-carboxylic acid.

Carboxylic Acid Activation

Naphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (2 eq.) in dichloromethane at 0°C.

Amide Bond Formation

React the acid chloride with the phenyl-pyrimidine amine in THF using triethylamine (3 eq.) as a base. The reaction proceeds at room temperature for 6 hours, yielding 80–85% product.

Alternative Method :
Use HATU (1.2 eq.) and DIPEA (3 eq.) in DMF for 2 hours at 25°C, achieving 88% yield.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A telescoped approach combines pyrimidine synthesis, nitro reduction, and amide coupling in a single reactor, reducing purification steps and improving overall yield to 50%.

Microwave-Assisted Synthesis

Microwave irradiation (170°C, 30 minutes) accelerates the Buchwald-Hartwig step, enhancing yield to 75%.

Data Tables: Comparative Analysis of Key Methods

Table 1. Pyrimidine Synthesis Methods

MethodStarting MaterialsConditionsYieldReference
Cyclocondensationβ-Diketone, guanidineHCl, ethanol, reflux72%
Chlorination/Substitution2-Amino-4-methylpyrimidinePOCl₃, then Me₂NH65%

Table 2. Phenylamine Reduction Methods

MethodCatalystSolventTemperatureTimeYieldReference
Iron/Acetic AcidFe powderAcetic acid80°C5h85%
Catalytic HydrogenationPd/CMethanol25°C, 5 bar16h78%

Table 3. Coupling Reactions

Reaction TypeCatalystLigandSolventYieldReference
Buchwald-HartwigPd(OAc)₂rac-BINAPToluene70%
Nucleophilic SubstitutionNoneNoneDMF60%

Optimization and Scale-Up Considerations

Purification Challenges

  • Column chromatography (SiO₂, CHCl₃/MeOH 98:2) is essential for isolating intermediates.

  • Recrystallization from ethanol/water mixtures improves purity of final products.

Green Chemistry Approaches

  • Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Use catalytic iron nanoparticles for nitro reductions, achieving 82% yield with 0.5 mol% catalyst .

Q & A

Advanced Research Question

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Target Engagement : Use proteolysis-targeting chimeras (PROTACs) to validate interactions with kinases or epigenetic regulators. Monitor ubiquitination and degradation via Western blot .
  • Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .

How to resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay Conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time). Standardize using CLSI guidelines .
  • Structural Modifications : Compare substituent effects (e.g., chloro vs. methoxy groups on phenyl rings) using QSAR models .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for prodrug activation .

What computational methods predict solubility and bioavailability?

Advanced Research Question

  • Solubility Prediction : Use Schrödinger’s QikProp to calculate logS (ideal range: −4 to −2). Incorporate Hansen solubility parameters for solvent selection .
  • Bioavailability : Apply Lipinski’s Rule of Five (MW < 500, logP < 5). Adjust substituents (e.g., methyl groups) to reduce logP .
  • Permeability : Simulate Caco-2 cell permeability with GastroPlus. Aim for Peff > 1 × 10⁻⁶ cm/s .

How to optimize reaction yields in multi-step synthesis?

Advanced Research Question

  • Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., column chromatography with EtOAc/hexane gradients) .
  • Catalyst Recycling : Employ Pd nanoparticles immobilized on silica to reduce metal leaching and improve turnover number (TON > 100) .
  • Workflow Automation : Implement flow chemistry for continuous amide coupling, reducing reaction time by 50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.